molecular formula C10H9NO3 B15210964 7-Benzofuranyl N-methylcarbamate CAS No. 4790-82-3

7-Benzofuranyl N-methylcarbamate

Cat. No.: B15210964
CAS No.: 4790-82-3
M. Wt: 191.18 g/mol
InChI Key: LVKKPBPHGILWOM-UHFFFAOYSA-N
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Description

7-Benzofuranyl N-methylcarbamate, commonly known as carbofuran, is a broad-spectrum N-methyl carbamate insecticide. It is widely used in agriculture to control a variety of pests, including insects, mites, and nematodes. The compound is known for its high efficacy and rapid action against pests, making it a valuable tool in pest management .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzofuranyl N-methylcarbamate typically involves the reaction of 7-hydroxybenzofuran with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Benzofuranyl N-methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Benzofuranyl N-methylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of carbamate pesticides in various environmental conditions.

    Biology: Investigated for its effects on non-target organisms, including beneficial insects and soil microorganisms.

    Medicine: Studied for its potential toxicological effects on human health, particularly its impact on the nervous system.

    Industry: Utilized in the development of new pest control formulations and strategies

Mechanism of Action

The primary mechanism of action of 7-Benzofuranyl N-methylcarbamate involves the inhibition of acetylcholinesterase (AChE) in target organisms. This inhibition leads to the accumulation of acetylcholine at nerve synapses, causing continuous nerve impulse transmission. The resulting overstimulation of the nervous system leads to paralysis and death of the pest .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its high efficacy, rapid action, and relatively lower environmental persistence compared to some other carbamate insecticides. Its ability to control a wide range of pests with minimal impact on non-target organisms makes it a valuable tool in integrated pest management .

Properties

CAS No.

4790-82-3

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

1-benzofuran-7-yl N-methylcarbamate

InChI

InChI=1S/C10H9NO3/c1-11-10(12)14-8-4-2-3-7-5-6-13-9(7)8/h2-6H,1H3,(H,11,12)

InChI Key

LVKKPBPHGILWOM-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=CC=CC2=C1OC=C2

Origin of Product

United States

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